molecular formula C6H8N2OS B1621758 Hydantoin, 3-allyl-2-thioxo- CAS No. 2010-16-4

Hydantoin, 3-allyl-2-thioxo-

Cat. No. B1621758
CAS RN: 2010-16-4
M. Wt: 156.21 g/mol
InChI Key: UVUYSPTYWQXNLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-allyl-2-thioxo-hydantoin consists of a hydantoin ring with an allyl group (C3H5) and a thioxo group (S=O) attached. The compound’s X-ray crystallography data confirms its structure .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel hydantoin derivatives, including 3-allyl-2-thioxo-, has been extensively explored. One study detailed the synthesis of 3-allyl-5,5-diphenylimidazolidine-2,4-dione (3ADID), employing X-ray structure analysis, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. This comprehensive analysis not only confirmed the molecular structure but also provided insights into the compound's reactivity and intermolecular interactions, highlighting its utility in further pharmaceutical and material science applications (Guerrab et al., 2020).

Another study focused on the synthesis and characterization of various amino acid-derived thiohydantoins, demonstrating the versatility of the hydantoin nucleus to be modified and the potential to create a wide range of biologically active compounds through different substituents (Stanić et al., 2018).

Applications in Material Science and Chemistry

Hydantoins, particularly the 3-allyl-2-thioxo- derivative, have been investigated for their applications beyond biology. Mechanochemistry, for instance, has been utilized for the preparation of bioactive 3,5-disubstituted hydantoins, showcasing an innovative approach to developing antimicrobial additives and potential drugs (Konnert et al., 2016).

Pharmaceutical Research and Development

While excluding direct drug use and side effects, research into hydantoins and their derivatives has expanded into exploring their binding mechanisms and potential as a foundation for developing new therapeutic agents. One study analyzed the binding mode of substituted (thio)hydantoins as inhibitors, providing a foundation for designing more effective compounds (Michaux et al., 2006).

properties

IUPAC Name

3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2H,1,3-4H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUYSPTYWQXNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173922
Record name Hydantoin, 3-allyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydantoin, 3-allyl-2-thioxo-

CAS RN

2010-16-4
Record name 3-(2-Propen-1-yl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 3-allyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 3-allyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine (30 g, 0.40 mol), triethylamine (44 g, 0.44 mol), pyridine (100 mL), and water (100 mL) were mixed in a flask equipped with a magnetic stirrer and a temperature controller. Allyl isothiocyanate (44 g, 0.44 mol) was added, and the temperature was raised to 55° C. (the mixture became homogeneous at ca. 30°). When the mixture reached this temperature, it was allowed to cool to room temperature. The mixture was extracted with 3×200 mL of toluene to remove the pyridine and excess isothiocyanate and was then treated with 66 mL (0.8 mol) of concentrated hydrochloric acid. The mixture was heated at 90° C. for 2.5 hr and was then stirred rapidly while it cooled to room temperature. A solid mass of crystals formed instantaneously when the solution was seeded with a fragment of a crystal of authentic product. After the suspension stood at room temperature overnight, the product was collected and pressed with rubber dam. The filter cake was washed with 3×60 mL of water (the filter cake was pressed with rubber dam after each wash). After the material had dried to constant weight in a hood draft, it weighed 49 g (71% yield). NMR (CD3OD) δ 4.9-6.1 (m, 3H), 4.6 (s, 1H), 4.3 (d, 2H), 4.0 (s, 2H). HPLC analysis showed no other components at several wavelengths.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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